

# (R)-4-Methoxydalbergione: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-4-Methoxydalbergione

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Neoflavonoid

## Introduction

**(R)-4-Methoxydalbergione** is a naturally occurring neoflavonoid found in various species of the *Dalbergia* genus, commonly known as rosewoods.[1][2] This chiral molecule has garnered significant interest within the scientific community due to its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties.[1][3] This technical guide provides a comprehensive overview of **(R)-4-Methoxydalbergione**, focusing on its chemical structure, physicochemical properties, and known biological mechanisms of action. Detailed experimental protocols for its synthesis and isolation, along with a summary of key quantitative data, are presented to support further research and drug development efforts.

## Chemical Structure and Properties

**(R)-4-Methoxydalbergione** is a quinone derivative with a stereocenter at the benzylic position of the 1-phenylallyl substituent. Its systematic IUPAC name is 2-methoxy-5-[(1R)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione.[2]

Table 1: Physicochemical Properties of **(R)-4-Methoxydalbergione**

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[1][4]
Molecular Weight	254.28 g/mol	[1][4]
CAS Number	4646-86-0	[1][3]
Appearance	Yellow, needle-shaped crystals	[5]
Melting Point	112-113 °C	[6]
Boiling Point	395.7 ± 42.0 °C (Predicted)	[6]
SMILES	<div>COC1=CC(=O)C(=CC1=O)-- INVALID-LINK-- C2=CC=CC=C2</div>	[1]

## Biological Activity and Signaling Pathways

Research has primarily focused on the anti-inflammatory properties of 4-methoxydalbergione. Studies have shown that it can inhibit the production of key inflammatory mediators. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

### Anti-inflammatory Effects

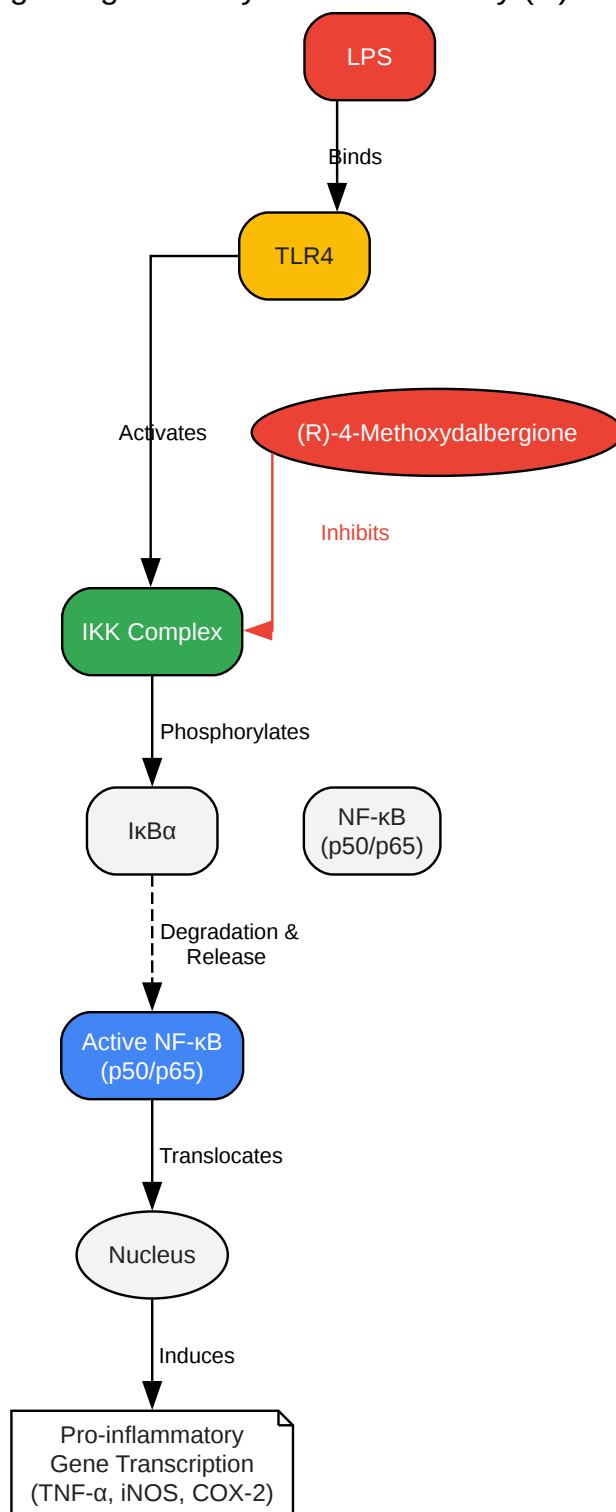
4-Methoxydalbergione has been demonstrated to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

### NF-κB Signaling Pathway

The anti-inflammatory effects of 4-methoxydalbergione are largely attributed to its ability to interfere with the activation of the NF-κB pathway.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, which binds to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 4-

Methoxydalbergione is thought to inhibit this process, thereby downregulating the expression of inflammatory mediators.

### Simplified NF- $\kappa$ B Signaling Pathway and Inhibition by (R)-4-Methoxydalbergione



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Caption: Inhibition of the NF- $\kappa$ B signaling pathway by **(R)-4-Methoxydalbergione**.

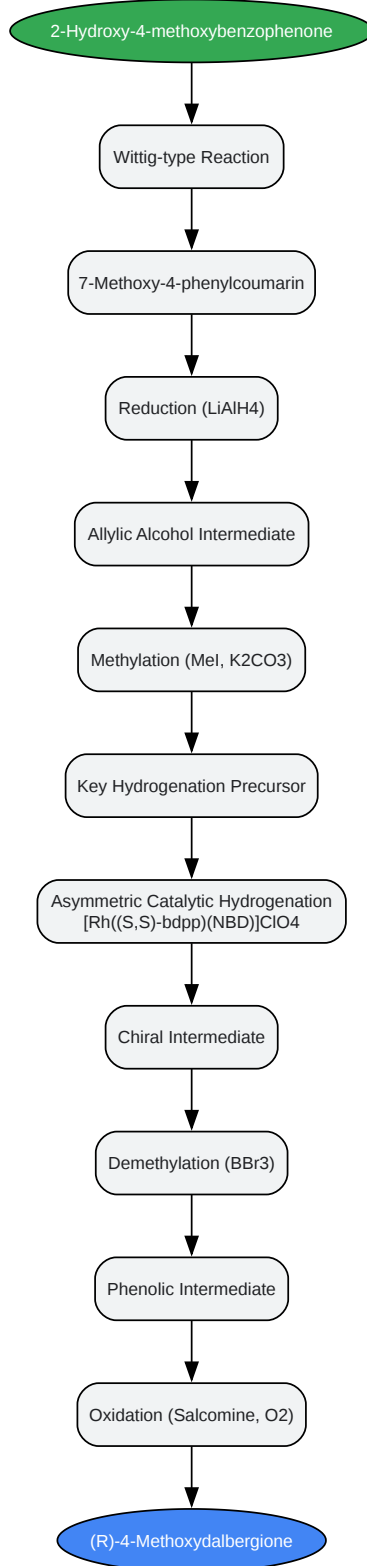
## Experimental Protocols

### Stereoselective Synthesis of **(R)-4-Methoxydalbergione**

A multi-step synthesis starting from 2-hydroxy-4-methoxybenzophenone has been reported, with the key step being an asymmetric catalytic hydrogenation to establish the desired stereochemistry.<sup>[5]</sup>

Workflow for the Synthesis of **(R)-4-Methoxydalbergione**

## Synthetic Workflow for (R)-4-Methoxydalbergione

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Caption: Key steps in the stereoselective synthesis of **(R)-4-Methoxydalbergione**.

#### Key Reagents and Conditions:[5]

- Step 1 (Wittig-type Reaction): ((ethoxycarbonyl)methylene)triphenylphosphorane, toluene, reflux.
- Step 2 (Reduction):  $\text{LiAlH}_4$ , THF/ $\text{Et}_2\text{O}$ , 0 °C.
- Step 3 (Methylation): MeI,  $\text{K}_2\text{CO}_3$ , acetone, reflux.
- Step 4 (Asymmetric Catalytic Hydrogenation):  $[\text{Rh}((\text{S,S})\text{-bdpp})(\text{NBD})]\text{ClO}_4$ ,  $\text{H}_2$  (80 bar).
- Step 5 (Demethylation):  $\text{BBr}_3$ ,  $\text{CH}_2\text{Cl}_2$ , 0 °C.
- Step 6 (Oxidation): Salcomine,  $\text{O}_2$ , DMF.

## Isolation from Dalbergia Species

**(R)-4-Methoxydalbergione** and related compounds can be isolated from the heartwood of various *Dalbergia* species. A general protocol involves extraction with an organic solvent followed by chromatographic separation.

#### General Isolation Protocol:

- Extraction: The dried and powdered heartwood of the *Dalbergia* species is extracted with a solvent such as methanol or ethanol.[4]
- Fractionation: The crude extract is then subjected to column chromatography over silica gel. [4]
- Purification: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of different compounds. Fractions containing **(R)-4-Methoxydalbergione** are identified by thin-layer chromatography (TLC) and further purified by recrystallization or preparative HPLC.[4]

## Summary of Quantitative Data

Table 2: Biological Activity Data for 4-Methoxydalbergione

Assay	Cell Line	IC <sub>50</sub> / Effect	Reference
Inhibition of NO production	BV2 microglia	Significant inhibition at 10 $\mu$ M	[3]
Inhibition of PGE <sub>2</sub> production	BV2 microglia	Significant inhibition at 10 $\mu$ M	[3]
Inhibition of TNF- $\alpha$ production	Primary rat microglia	Dose-dependent inhibition	[3]
Inhibition of IL-6 production	Primary rat microglia	Dose-dependent inhibition	[3]
Neuroprotective effect against glutamate-induced toxicity	HT22 cells	Significant protection at 5 $\mu$ M	[3]

Note: The stereochemistry of 4-methoxydalbergione was not always specified in the cited biological studies.

## Conclusion

**(R)-4-Methoxydalbergione** is a neoflavonoid with significant potential for development as an anti-inflammatory and neuroprotective agent. Its mechanism of action, primarily through the inhibition of the NF- $\kappa$ B signaling pathway, provides a solid foundation for further investigation. The availability of a stereoselective synthetic route opens up possibilities for producing enantiomerically pure material for detailed pharmacological studies. Future research should focus on elucidating the precise molecular targets of **(R)-4-Methoxydalbergione** and evaluating its efficacy and safety in preclinical models of inflammatory and neurodegenerative diseases.

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- To cite this document: BenchChem. [(R)-4-Methoxydalbergione: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202767#r-4-methoxydalbergione-chemical-structure-and-properties>]

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